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Compound of Interest

Compound Name: MSC-1186

Cat. No.: B15607410

In the landscape of kinase drug discovery, achieving high selectivity remains a paramount
challenge. MSC-1186, a potent, reversible, and ATP-competitive pan-inhibitor of
Serine/Arginine-rich Protein Kinases (SRPKSs), has emerged as a chemical probe with
exceptional kinome-wide selectivity. This guide provides a comprehensive comparison of MSC-
1186's cross-reactivity profile against other kinase families, supported by quantitative
experimental data, detailed protocols, and pathway visualizations to aid researchers in their
drug development endeavors.

Exceptional Selectivity Profile of MSC-1186

MSC-1186 was identified through a serendipitous discovery process where a chemical scaffold,
initially designed for Focal Adhesion Kinase (FAK), demonstrated remarkable potency and
selectivity for the SRPK family (SRPK1, SRPK2, and SRPK3).[1][2][3][4] This high selectivity is
attributed to non-conserved interactions with the uniquely structured hinge region of the SRPK
family.[1][2][3][4]

To quantitatively assess its selectivity, MSC-1186 was profiled against a comprehensive panel
of 395 kinases at a concentration of 1 uM. The results underscore its remarkable specificity for
the SRPK family, with minimal off-target activity.

Quantitative Kinase Selectivity Data

The following table summarizes the inhibitory activity of MSC-1186 against its primary targets
and notable off-targets identified from the kinome scan. The data is presented as percent of
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control, where a lower value indicates stronger inhibition.

Target Kinase Family

Target Kinase

Percent of Control (%) @

1pM
CMGC (SRPK) SRPK1 <10
CMGC (SRPK) SRPK2 <10
CMGC (SRPK) SRPK3 <10
CMGC (MAPK) MAPK14 (p38a) ~50
Other Kinases >75

Note: This table is a representation of the selectivity profile. For a complete dataset, please

refer to the supplementary information of the source publication.

In addition to broad kinome screening, detailed IC50 values were determined for the primary

targets, confirming nanomolar potency:

Target Kinase IC50 (nM)
SRPK1 2.7
SRPK2 19
SRPK3 11

The high degree of selectivity of MSC-1186 distinguishes it from other known SRPK inhibitors,
such as SRPIN340, SPHINX-31, and SRPKIN-1, making it a superior tool for dissecting the

specific biological roles of the SRPK family.[2]

Visualizing MSC-1186's Position in the Kinome

The following diagram illustrates the intended signaling pathway of MSC-1186 and its minimal

interaction with other kinase families, highlighting its precise targeting of the SRPK pathway.
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Figure 1. A diagram illustrating the high selectivity of MSC-1186 for the SRPK kinase family.

Experimental Methodologies

The determination of MSC-1186's kinase selectivity was performed using a high-throughput,
competition binding assay platform. The following protocol provides a detailed overview of the
methodology employed.

KINOMEscan™ Assay Protocol

The cross-reactivity of MSC-1186 was assessed using the KINOMEscan™ platform, which is a

competition-based binding assay.

o Assay Components: The core components of the assay include:
o A DNA-tagged kinase.
o An immobilized, active-site directed ligand.

o The test compound (MSC-1186).
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o Competition Binding: The assay measures the ability of a test compound to compete with the
immobilized ligand for binding to the kinase active site. The kinase is incubated with the
immobilized ligand and a range of concentrations of the test compound.

e Quantification: The amount of kinase bound to the solid support (immobilized ligand) is
quantified using quantitative PCR (QPCR) of the DNA tag. A lower amount of bound kinase
indicates a higher affinity of the test compound for the kinase.

o Data Analysis: The results are typically reported as "percent of control," where the control is
a DMSO-treated sample. A value of 100% indicates no inhibition, while a lower percentage
signifies inhibition of the kinase-ligand interaction by the test compound. For potent
inhibitors, dose-response curves are generated to determine the dissociation constant (Kd)
or IC50 values.

This robust and highly sensitive method allows for the screening of compounds against a large
panel of kinases, providing a comprehensive overview of their selectivity profile.

Conclusion

MSC-1186 stands out as a highly selective chemical probe for the SRPK family. Its minimal
cross-reactivity with other kinase families, as demonstrated by extensive kinome profiling,
makes it an invaluable tool for researchers investigating the cellular functions of SRPKs and for
the development of novel therapeutics targeting this kinase family. The detailed experimental
data and protocols provided in this guide offer a solid foundation for the informed application of
MSC-1186 in future research.
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[https://www.benchchem.com/product/b15607410#cross-reactivity-of-msc-1186-with-other-
kinase-families]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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